An In-depth Technical Guide to Difluoro(5-methylpyridin-2-yl)acetic acid (CAS 1215421-88-7)
An In-depth Technical Guide to Difluoro(5-methylpyridin-2-yl)acetic acid (CAS 1215421-88-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Fluorinated Pyridines in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and even methyl groups. When appended to a privileged heterocyclic core such as pyridine, the resulting difluoromethylpyridine derivatives present a compelling chemical space for the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific and promising building block in this class: Difluoro(5-methylpyridin-2-yl)acetic acid.
Chemical Identity and Physicochemical Properties
Difluoro(5-methylpyridin-2-yl)acetic acid, identified by the CAS number 1215421-88-7, is a specialized heterocyclic carboxylic acid. Its structure features a pyridine ring substituted with a methyl group at the 5-position and a difluoroacetic acid moiety at the 2-position.
| Property | Value | Source |
| CAS Number | 1215421-88-7 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.15 g/mol | [1] |
| IUPAC Name | 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid | N/A |
| Canonical SMILES | CC1=CN=C(C=C1)C(F)(F)C(=O)O | N/A |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. | N/A |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: The Reformatsky Approach
The Reformatsky reaction and its variations are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing the title compound, the key transformation would involve the reaction of an organozinc reagent derived from an α,α-difluoroester with a suitable pyridine-based electrophile. A likely precursor would be an ester of the target acid, which can then be hydrolyzed to the final product.
A potential starting material for this synthesis is 2-bromo-5-methylpyridine. This can be converted to the corresponding Grignard or organolithium reagent, followed by reaction with a suitable electrophile to introduce the difluoroacetate moiety. However, a more direct and commonly employed strategy for introducing the difluoroacetic acid group is via a Reformatsky reaction with an appropriate carbonyl compound.
Experimental Protocol: A Plausible Synthesis of Ethyl Difluoro(5-methylpyridin-2-yl)acetate
This protocol is a representative example based on known transformations and should be optimized for specific laboratory conditions.
Materials:
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5-methylpyridine-2-carboxaldehyde
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Ethyl bromodifluoroacetate
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Activated Zinc dust
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add activated zinc dust (1.2 equivalents). The zinc can be activated by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
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Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
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Initiation of the Reformatsky Reagent: To the stirred suspension of zinc in THF, add a small portion of ethyl bromodifluoroacetate (1.1 equivalents). Gentle heating may be required to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy solution.
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Addition of Reactants: Once the reaction has initiated, a solution of 5-methylpyridine-2-carboxaldehyde (1.0 equivalent) and the remaining ethyl bromodifluoroacetate in anhydrous THF is added dropwise to maintain a gentle reflux.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product, ethyl 2,2-difluoro-2-hydroxy-2-(5-methylpyridin-2-yl)acetate, is then purified by flash column chromatography on silica gel.
Subsequent Hydrolysis to the Carboxylic Acid:
The purified ethyl ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water, followed by acidic workup.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Difluoro(5-methylpyridin-2-yl)acetic acid.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for Difluoro(5-methylpyridin-2-yl)acetic acid is not publicly available, the following are predicted spectral characteristics based on the analysis of its structural fragments and data from closely related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl group.
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Pyridine Ring Protons: The pyridine ring has three aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing difluoroacetic acid group and the electron-donating methyl group.
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The proton at the 6-position is expected to be a doublet.
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The proton at the 4-position is expected to be a doublet of doublets.
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The proton at the 3-position is expected to be a doublet.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 5-position.
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Carboxylic Acid Proton: A broad singlet for the acidic proton, the chemical shift of which will be highly dependent on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | 7.3 - 7.5 | d |
| Pyridine H-4 | 7.7 - 7.9 | dd |
| Pyridine H-6 | 8.4 - 8.6 | d |
| -CH₃ | 2.3 - 2.5 | s |
| -COOH | 10.0 - 13.0 | br s |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring.
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Difluoromethyl Carbon: This carbon will appear as a triplet due to coupling with the two fluorine atoms.
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Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed in the downfield region.
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Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 18 - 22 |
| C (CF₂) | 110 - 120 (triplet) |
| Pyridine C-3 | 120 - 125 |
| Pyridine C-5 | 135 - 140 |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-2 | 155 - 160 |
| C=O | 165 - 175 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the C-C bond between the pyridine ring and the difluoroacetic acid moiety.
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of 187.15.
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Loss of -COOH: A fragment at m/z 142, corresponding to the loss of the carboxylic acid group.
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Pyridinium Cation: A fragment corresponding to the 5-methyl-2-(difluoromethyl)pyridinium cation.
Reactivity and Chemical Behavior
The chemical reactivity of Difluoro(5-methylpyridin-2-yl)acetic acid is dictated by its key functional groups: the carboxylic acid and the difluoromethyl-substituted pyridine ring.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further functionalization and incorporation into larger molecules.
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Pyridine Ring Reactivity: The pyridine ring is a heteroaromatic system. The nitrogen atom can be protonated or alkylated. The electronic nature of the ring is influenced by both the electron-donating methyl group and the electron-withdrawing difluoroacetic acid group, which will direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
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Difluoromethyl Group: The C-F bonds are strong and generally unreactive under standard conditions. The presence of the two fluorine atoms significantly increases the acidity of the adjacent C-H bond (if present, which it is not in this case as it is a quaternary carbon) and influences the electronic properties of the attached pyridine ring.
Applications in Drug Discovery and Development
While specific applications of Difluoro(5-methylpyridin-2-yl)acetic acid are not widely documented, its structural features make it a highly valuable building block for medicinal chemistry programs.
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Bioisosteric Replacement: The difluoroacetic acid moiety can serve as a bioisostere for other functional groups. The difluoromethyl group, in particular, is often used to replace a hydroxyl or thiol group, which can lead to improved metabolic stability and cell permeability.
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Scaffold for Novel Therapeutics: The combination of a substituted pyridine ring and a difluoroacetic acid provides a unique scaffold for the design of novel enzyme inhibitors and receptor modulators. The pyridine core is a common feature in many approved drugs, and the difluoroacetic acid group can provide key interactions with biological targets.
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Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify novel binding motifs for therapeutic targets.
Logical Relationship of Properties and Applications:
Caption: Interplay of structure, properties, and applications.
Safety and Handling
Detailed toxicological data for Difluoro(5-methylpyridin-2-yl)acetic acid is not available. However, based on the properties of related fluorinated carboxylic acids and pyridine derivatives, appropriate safety precautions should be taken.
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General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Outlook
Difluoro(5-methylpyridin-2-yl)acetic acid represents a valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential therapeutic applications. Its unique combination of a substituted pyridine core and a difluoroacetic acid moiety offers a rich platform for chemical exploration. While detailed experimental and application data remain to be fully elucidated in the public domain, the foundational principles of its synthesis, reactivity, and potential utility are well-grounded in the principles of modern medicinal and organic chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.
